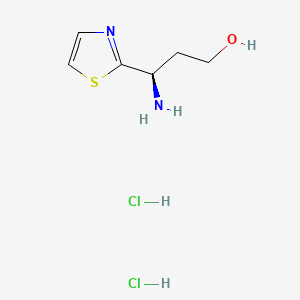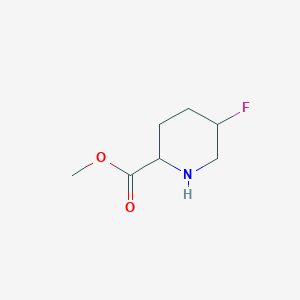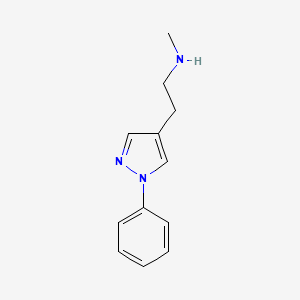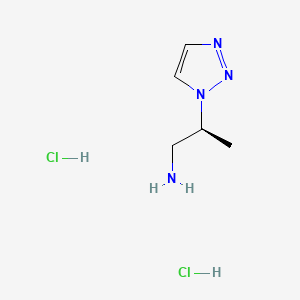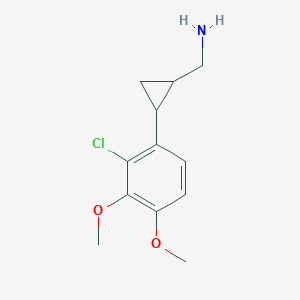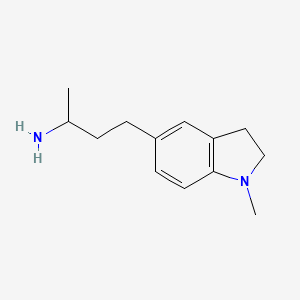
4-(1-Methylindolin-5-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylindolin-5-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring system substituted with a butan-2-amine group, making it a unique structure with potential biological significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylindolin-5-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may include:
Formation of the Indole Ring: Reacting 1-methyl-2-nitrobenzene with ethyl acetoacetate in the presence of a base to form the indole ring.
Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas and a palladium catalyst.
Alkylation: Alkylating the indole ring with 1-bromo-4-chlorobutane to introduce the butan-2-amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(1-Methylindolin-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of different amine derivatives.
Substitution: Introduction of various substituents on the indole ring.
科学研究应用
4-(1-Methylindolin-5-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring.
Uniqueness
4-(1-Methylindolin-5-yl)butan-2-amine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-amine |
InChI |
InChI=1S/C13H20N2/c1-10(14)3-4-11-5-6-13-12(9-11)7-8-15(13)2/h5-6,9-10H,3-4,7-8,14H2,1-2H3 |
InChI 键 |
BQRMEOONXDVKBA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC2=C(C=C1)N(CC2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


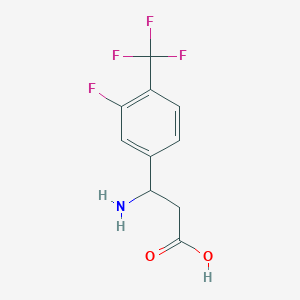

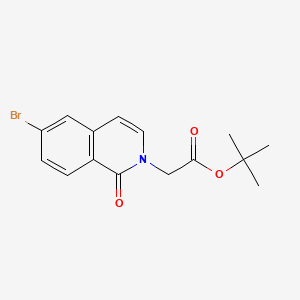
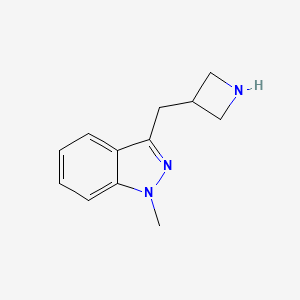
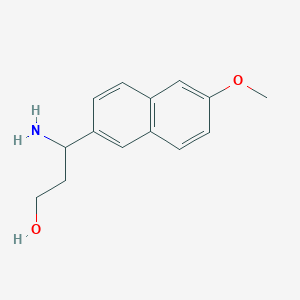
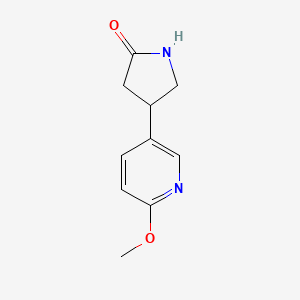
amine](/img/structure/B13590472.png)
